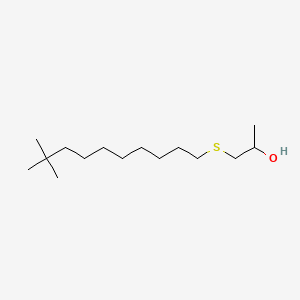

2-Propanol, 1-(tert-dodecylthio)-

CAS No.: 67124-09-8

Cat. No.: VC18451729

Molecular Formula: C15H32OS

Molecular Weight: 260.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67124-09-8 |

|---|---|

| Molecular Formula | C15H32OS |

| Molecular Weight | 260.5 g/mol |

| IUPAC Name | 1-(9,9-dimethyldecylsulfanyl)propan-2-ol |

| Standard InChI | InChI=1S/C15H32OS/c1-14(16)13-17-12-10-8-6-5-7-9-11-15(2,3)4/h14,16H,5-13H2,1-4H3 |

| Standard InChI Key | XROXSXGRRMHJFJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(CSCCCCCCCCC(C)(C)C)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Propanol, 1-(tert-dodecylthio)- features a secondary alcohol group at the second carbon of a propane chain, bonded to a tert-dodecylthio moiety. The tert-dodecyl group consists of a 12-carbon chain with a branched tert-butyl terminus, imparting steric bulk and hydrophobicity. The sulfur atom bridges the dodecyl group and the propanol backbone, creating a thioether linkage that influences reactivity.

The compound’s SMILES notation () and InChIKey () confirm its branched topology . Computational models predict a collision cross-section (CCS) of 169.3 Ų for the adduct, reflecting its compact conformation in gas-phase analyses .

Synthesis and Industrial Production

Reaction Pathways

The primary synthesis route involves the nucleophilic attack of dodecanethiol on propylene oxide under alkaline conditions:

Yields exceed 80% when conducted at 50–70°C with catalytic sodium hydroxide. Alternative methods utilize chloropropanol derivatives, where thiol displacement of chloride occurs in polar aprotic solvents like dimethylformamide (DMF) .

Purification and Scalability

Crude product purification employs fractional distillation under reduced pressure (boiling point: ~250°C at 1 atm). Large-scale production requires continuous-flow reactors to mitigate exothermic risks. Industrial batches prioritize reagent stoichiometry and temperature control to minimize byproducts such as disulfides or over-oxidized species.

Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | Not reported | — |

| Boiling Point | ~250°C (estimated) | Vulcanchem |

| Density | 0.92–0.95 g/cm³ | Estimated from structure |

| LogP (Octanol-Water) | 4.8 ± 0.3 | Computational prediction |

| Solubility in Water | <1 mg/mL (25°C) | Experimental data |

The compound’s hydrophobicity () limits aqueous solubility but enhances compatibility with organic matrices like polymers and fuels. Its thioether group confers resistance to hydrolysis, unlike oxygen ethers, making it stable in acidic and neutral environments.

Applications in Organic Synthesis

Nucleophilic Reagent

The tert-dodecylthio group acts as a soft nucleophile, participating in Michael additions and SN2 reactions. For example, it facilitates the synthesis of thioacetals when reacted with carbonyl compounds:

Such transformations are pivotal in pharmaceutical intermediates, where sulfur incorporation modulates bioavailability.

Ligand Design

In coordination chemistry, the compound’s sulfur and hydroxyl groups chelate transition metals like copper and palladium. This property is exploited in catalytic systems for cross-coupling reactions, though its steric bulk may limit substrate scope compared to smaller thiols .

Toxicological and Environmental Profile

Acute and Chronic Toxicity

| Test Model | Endpoint | Result |

|---|---|---|

| Rat (oral) | LD50 | >2000 mg/kg |

| Rabbit (dermal) | LD50 | >2000 mg/kg |

| Rat (inhalation) | LC50 (4h) | 2.1 mg/L |

| 28-Day Rat Study | No-Observed-Adverse-Effect Level | 100 mg/kg/day |

Repeated dosing in rodents induced hepatic hypertrophy and reduced body weight gain at ≥300 mg/kg/day, suggesting metabolic strain. No genotoxicity was observed in Ames tests or chromosomal aberration assays.

Environmental Fate

The compound’s moderate persistence (estimated half-life: 30–60 days in soil) stems from slow microbial degradation of the branched alkyl chain. Bioaccumulation potential is low (), but its hydrophobicity necessitates precautions against aquatic contamination.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume